molecular formula C17H23NO3 B2713564 1-{7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl}-3-phenylpropan-1-one CAS No. 1396717-41-1

1-{7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl}-3-phenylpropan-1-one

Cat. No.: B2713564
CAS No.: 1396717-41-1
M. Wt: 289.375
InChI Key: VQCZKBLDSXEJGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl}-3-phenylpropan-1-one is a structurally complex organic compound characterized by a spirocyclic framework. Its core consists of a 2-azaspiro[3.5]nonane system fused with a diketone moiety (6,8-dioxa) and substituted with two methyl groups at the 7,7-positions. The spirocyclic architecture confers conformational rigidity, a feature often exploited in drug design to improve target binding specificity and metabolic stability .

Properties

IUPAC Name

1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-16(2)20-12-17(13-21-16)10-18(11-17)15(19)9-8-14-6-4-3-5-7-14/h3-7H,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQCZKBLDSXEJGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)C(=O)CCC3=CC=CC=C3)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl}-3-phenylpropan-1-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and the introduction of the phenylpropanone moiety. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance efficiency and scalability. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-{7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl}-3-phenylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

1-{7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl}-3-phenylpropan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl}-3-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (Compound 13)

  • Structure : Features a diazaspiro[4.5]decane core with phenyl and piperazine substituents.
  • Key Differences : Larger spiro ring (4.5 vs. 3.5 in the target compound) and additional nitrogen atom in the spiro system. The piperazine group enhances solubility and receptor affinity.
  • Activity : Reported in antipsychotic or CNS-targeting research due to piperazine’s neurotransmitter mimicry .

3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one

  • Structure: Shares the 2-azaspiro[3.5]nonane framework but lacks the dimethyl-dioxa and phenylpropanone groups. Instead, it has a single phenyl and ketone moiety.
  • Applications : Highlighted for high purity and stability, ideal for advanced material synthesis .

Spirocyclic Compounds in Patent Literature

1-(5-(3,3,3-Trifluoropropylsulfonyl)-2,5-diazaspiro[3.5]nonan-2-yl)-imidazo-pyrrolo-pyrazine

  • Structure: 2,5-Diazaspiro[3.5]nonane core with trifluoropropylsulfonyl and heteroaromatic substituents.
  • Key Differences : Dual nitrogen atoms in the spiro system and electron-withdrawing sulfonyl group, enhancing binding to KRAS proteins.
  • Activity : Developed as a KRAS inhibitor for cancer therapy, leveraging spiro rigidity for improved target engagement .

1-{7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl}-3-phenylpropan-1-one

  • Inference: The phenylpropanone chain may facilitate interactions with hydrophobic enzyme pockets, suggesting utility in kinase or protease inhibition.

Data Table: Structural and Functional Comparison

Compound Name Spiro System Key Substituents Reported Activity/Application Source
This compound 2-azaspiro[3.5] Dimethyl-dioxa, phenylpropanone Hypothesized kinase inhibition -
8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione 1,3-diazaspiro[4.5] Phenyl, piperazine CNS-targeting therapeutics
3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one 2-azaspiro[3.5] Phenyl, ketone Material science, high-purity agents
1-(5-(Trifluoropropylsulfonyl)-2,5-diazaspiro[3.5]nonan-2-yl)-imidazo-pyrrolo-pyrazine 2,5-diazaspiro[3.5] Trifluoropropylsulfonyl, heteroaromatic KRAS inhibition, anticancer

Biological Activity

1-{7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl}-3-phenylpropan-1-one is a synthetic organic compound with a unique spirocyclic structure. Its biological activity has garnered attention in various fields of research, including medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C17H23NO3
  • Molecular Weight : 289.375 g/mol
  • CAS Number : 1396717-41-1

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the spirocyclic core from readily available precursors.
  • Introduction of the phenylpropanone moiety through various organic reactions.
  • Use of catalysts and controlled conditions to enhance yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The unique spirocyclic structure allows it to modulate biological pathways effectively. Research indicates that it may act as a GPR119 agonist, which is significant for glucose metabolism regulation and potential diabetes treatment .

Therapeutic Potential

Recent studies have highlighted several potential therapeutic applications:

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds within the same structural class:

StudyFindings
Compound 54g (similar structure) showed potent GPR119 agonist activity and improved glucose control in diabetic rats.
Evaluation of related spirocyclic compounds indicated low toxicity profiles in repeated dose toxicity studies in rats.

Toxicity and Safety Profile

Toxicological assessments suggest that this compound has a favorable safety profile at therapeutic doses. However, comprehensive studies are necessary to establish a complete safety profile.

Q & A

Q. What are the optimal synthetic pathways for 1-{7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl}-3-phenylpropan-1-one, and how can purity be maximized?

Methodological Answer:

  • Synthetic Route Optimization : Use a combination of microwave-assisted synthesis and traditional stepwise coupling to improve yield. For spirocyclic systems, cyclization reactions under inert atmospheres (e.g., N₂) with catalysts like Pd(OAc)₂ have shown success in similar azaspiro compounds .
  • Purity Control : Employ high-performance liquid chromatography (HPLC) with a Chromolith® RP-18e column (95% aqueous acetonitrile mobile phase) to isolate impurities. Validate purity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers analytically characterize the stereochemistry and stability of this compound under varying pH conditions?

Methodological Answer:

  • Stereochemical Analysis : Use X-ray crystallography for absolute configuration determination. For dynamic stereochemistry, variable-temperature NMR (VT-NMR) in DMSO-d₆ can reveal conformational changes .
  • pH Stability : Conduct accelerated stability studies in buffers (pH 1–13) at 40°C for 72 hours. Monitor degradation via UV-Vis spectroscopy (λ = 254 nm) and LC-MS to identify hydrolytic byproducts .

Q. What computational methods are suitable for predicting the compound’s structure-activity relationships (SAR) in pharmacological contexts?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., serotonin receptors) to predict binding affinities. Validate with experimental IC₅₀ values from radioligand displacement assays .
  • DFT Calculations : Apply B3LYP/6-31G(d) basis sets to optimize geometry and calculate electrostatic potential surfaces, correlating with observed bioactivity .

Advanced Research Questions

Q. How can multi-scale modeling resolve discrepancies between in vitro and in vivo pharmacokinetic data for this compound?

Methodological Answer:

  • Physiologically Based Pharmacokinetic (PBPK) Modeling : Integrate in vitro permeability (Caco-2 assays), metabolic stability (microsomal t₁/₂), and tissue distribution data to simulate in vivo profiles. Calibrate models using sparse sampling in rodent studies .
  • Contradiction Analysis : If oral bioavailability is lower than predicted, investigate efflux transporter interactions (e.g., P-gp inhibition assays) or pH-dependent solubility using USP dissolution apparatus .

Q. What experimental designs are recommended to assess the compound’s environmental impact in aquatic ecosystems?

Methodological Answer:

  • Fate and Transport Studies : Use OECD Test Guideline 308 (water-sediment systems) to measure biodegradation half-lives. Quantify bioaccumulation factors (BCF) in zebrafish via LC-MS/MS .
  • Ecotoxicity : Conduct 48-hour Daphnia magna immobilization assays and algal growth inhibition tests (OECD 201/202). Correlate toxicity with logP values to predict environmental partitioning .

Q. How can researchers address contradictions in reported enzymatic inhibition mechanisms across studies?

Methodological Answer:

  • Mechanistic Replication : Perform steady-state enzyme kinetics (Km/Vmax) under standardized conditions (pH 7.4, 37°C). Compare inhibition modes (competitive vs. non-competitive) using Lineweaver-Burk plots .
  • Structural Biology : Resolve conflicting data by solving co-crystal structures of the compound bound to target enzymes (e.g., cytochrome P450 isoforms) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.